
2-(3-Buten-2-yl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Buten-2-yl)-4-methylpyridine is a naturally occurring compound found in tobacco leaves. It has been identified as a key contributor to the flavor and aroma of tobacco smoke. This compound has also been the subject of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine is not fully understood. However, research has suggested that this compound may work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemische Und Physiologische Effekte
Research has shown that 2-(3-Buten-2-yl)-4-methylpyridine has a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Additionally, research has suggested that 2-(3-Buten-2-yl)-4-methylpyridine may have antioxidant properties and could be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Buten-2-yl)-4-methylpyridine in lab experiments is that it is a naturally occurring compound found in tobacco leaves, making it readily available for research. However, the synthesis of this compound can be complex and requires specialized equipment and expertise. Additionally, the exact mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Buten-2-yl)-4-methylpyridine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine in the brain and to determine its effectiveness in treating these diseases. Additionally, research is needed to explore the potential use of 2-(3-Buten-2-yl)-4-methylpyridine in the treatment of other inflammatory diseases and to develop new methods for synthesizing this compound.
Synthesemethoden
2-(3-Buten-2-yl)-4-methylpyridine can be synthesized through a variety of methods, including the reaction of 2-methyl-5-vinylpyridine with acetaldehyde or the reaction of 2-methyl-5-vinylpyridine with crotonaldehyde. These reactions typically require specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-(3-Buten-2-yl)-4-methylpyridine has been the subject of scientific research due to its potential as a therapeutic agent. Research has shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, research has suggested that 2-(3-Buten-2-yl)-4-methylpyridine may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
113985-36-7 |
|---|---|
Produktname |
2-(3-Buten-2-yl)-4-methylpyridine |
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
2-but-3-en-2-yl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9(3)10-7-8(2)5-6-11-10/h4-7,9H,1H2,2-3H3 |
InChI-Schlüssel |
ZYFVPQVOKNXVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C)C=C |
Kanonische SMILES |
CC1=CC(=NC=C1)C(C)C=C |
Synonyme |
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
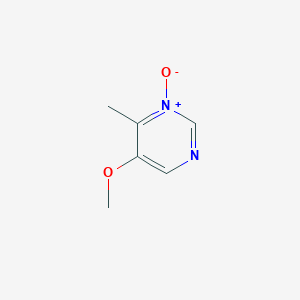
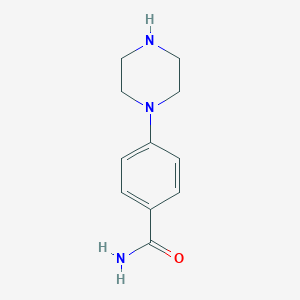
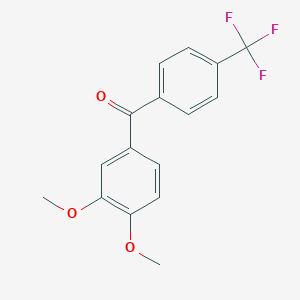
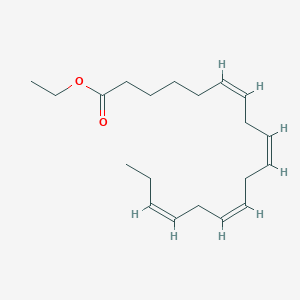


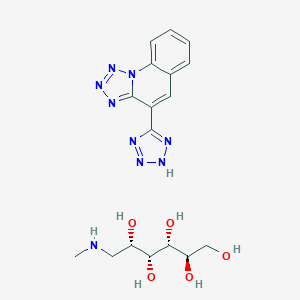
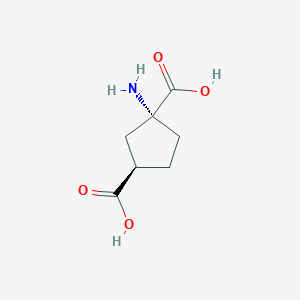
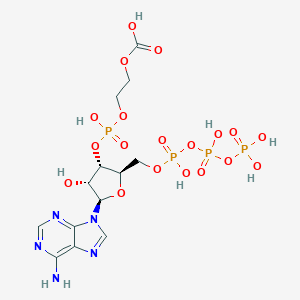
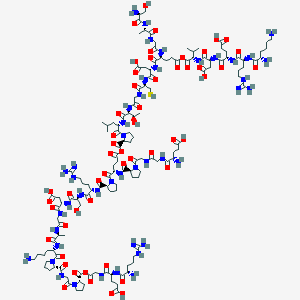
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)